2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-8-16-10(6-21-8)12(18)14-3-4-17-7-15-9-2-5-20-11(9)13(17)19/h2,5-7H,3-4H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKQVGFKSHLYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed via cyclization under basic conditions.
Pyrimidine Ring Construction: The pyrimidine ring is synthesized through a condensation reaction involving a suitable amidine and a β-keto ester.
Thieno Group Introduction: The thieno group is introduced through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Final Coupling: The final step involves coupling the thiazole and pyrimidine-thieno intermediates under conditions that promote amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the thieno group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine or thiazole rings, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazole or pyrimidine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide . For instance, a one-pot synthesis of thiazole derivatives demonstrated significant anticancer activity against various cancer cell lines such as HCT-116 and HepG2, with IC50 values indicating potent efficacy (IC50 values as low as 2.31 µM) .
Case Study: Thiazole Derivatives in Cancer Treatment
A study synthesized several thiazole derivatives and evaluated their anticancer properties using the MTT assay. The most active compounds exhibited apoptosis-inducing capabilities through the Bcl-2 family proteins, suggesting a promising avenue for further development in cancer therapeutics .
Antimicrobial Properties
Thiazole-based compounds have also shown antimicrobial properties. Research indicates that derivatives containing thiazole rings can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-(4-substituted-thiazolyl)oxamic acid derivatives | Staphylococcus aureus | 16 µg/mL |
Neurological Applications
Emerging research suggests that thiazole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The inhibition of specific enzymes involved in neuroinflammation has been proposed as a mechanism for these effects.
Case Study: Neuroprotective Effects
A study investigated the effects of thiazole derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that certain compounds could significantly reduce cell death and inflammation markers, pointing towards their potential use in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function and leading to cell death. These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The anti-inflammatory and enzyme-inhibitory activities of thieno[3,2-d]pyrimidinone derivatives have been extensively studied. Below is a detailed comparison with key analogs, focusing on structural features and biological outcomes:
Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives
Key Observations :
Substituent Impact on Bioactivity: The sulfonamide group in benzothieno[3,2-d]pyrimidinones (e.g., Compounds 1, 2, 8) is critical for COX-2 and iNOS inhibition, likely due to hydrogen-bonding interactions with catalytic residues . In contrast, the target compound’s thiazole-4-carboxamide group may enhance lipophilicity and membrane permeability, though its direct enzyme-binding efficacy remains unverified. Bulky substituents (e.g., cyclohexylthio in Compound 8) reduce potency compared to smaller groups (e.g., methylsulfanyl in Compound 13), suggesting steric hindrance affects target engagement .
Synthetic Accessibility: The target compound’s ethyl-linked thiazole carboxamide introduces synthetic complexity compared to simpler thioether-linked analogs (e.g., Compounds 1–11). However, cyclocondensation methods described for related thienopyrimidines (e.g., using 2-{[bis(methylsulfanyl)methylidene]amino}acetate) could be adapted for its preparation .
Therapeutic Potential: Benzothieno[3,2-d]pyrimidinones with sulfonamide groups exhibit nanomolar to low micromolar IC₅₀ values against COX-2, positioning them as anti-inflammatory leads . The target compound’s thiazole moiety may shift activity toward kinases or other targets, warranting further profiling.
Biological Activity
The compound 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure includes a thiazole ring, a thieno[3,2-d]pyrimidine moiety, and a carboxamide functional group, which are known to contribute to various pharmacological effects.
Molecular Characteristics
- Molecular Formula: C13H12N4O2S2
- Molecular Weight: 320.39 g/mol
- Structural Features: The presence of multiple heterocycles in its structure suggests significant biological relevance.
Biological Activities
Preliminary studies indicate that compounds similar to This compound exhibit promising biological activities, including:
-
Antitumor Activity
- Research indicates that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation. For example, compounds with similar structures have shown IC50 values ranging from 0.35 to 20.2 nM against various cancer cell lines, demonstrating significant antiproliferative effects .
- In specific assays, compounds related to this structure have been shown to bind to the colchicine site of tubulin and inhibit polymerization at submicromolar concentrations .
-
Mechanism of Action
- The mechanism by which these compounds exert their effects often involves apoptosis induction through mitochondrial pathways and cell cycle arrest .
- A study highlighted that certain derivatives inhibited key kinases such as VEGFR-2 and AKT, leading to selective toxicity towards cancer cells while sparing normal cells .
Comparative Analysis with Related Compounds
The biological activity of This compound can be contextualized by comparing it with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine | Contains a thieno-pyrimidine structure | Lacks the thiazole moiety |
| Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | Pyran ring instead of thiazole | Different heterocyclic framework |
| 6-amino-thieno[3,2-d]pyrimidinone | Similar thiophene-pyrimidine structure | Focused on amino group variations |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to This compound :
- Antiproliferative Studies
- Toxicity Assessments
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide, and how do reaction conditions affect yield?
- Methodology : The compound can be synthesized via multi-step reactions. Key steps include:
- Thiazole formation : Cyclization of thioamides with α-haloketones under basic conditions to construct the thiazole core .
- Thienopyrimidinone assembly : Condensation of substituted thiophenes with urea derivatives, followed by oxidation to form the 4-oxothieno[3,2-d]pyrimidin moiety .
- Coupling reactions : Use of coupling agents like EDCI/HOBt to link the thiazole-carboxamide to the ethyl-thienopyrimidinone intermediate .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., thiazole C=O at ~165 ppm, thienopyrimidinone NH at ~10 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak matching theoretical m/z) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>98%) .
Q. What biological activities are associated with thieno[3,2-d]pyrimidin-thiazole hybrids, and which structural motifs drive these effects?
- Reported activities : Anticancer (via kinase inhibition), antimicrobial (disruption of bacterial membranes), and antiplatelet aggregation .
- Key motifs :
- The 4-oxothienopyrimidin core enhances DNA intercalation .
- The 2-methylthiazole group improves metabolic stability by reducing CYP450 oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the thieno[3,2-d]pyrimidin ring be addressed?
- Challenge : Competing pathways during cyclization may yield undesired regioisomers (e.g., thieno[2,3-d]pyrimidin).
- Solutions :
- Use directing groups (e.g., nitro or methoxy substituents) to steer cyclization .
- Optimize solvent polarity (e.g., DMF for high-temperature reactions) to favor the 3,2-d isomer .
Q. How should contradictory bioactivity data across studies be analyzed?
- Case example : Discrepancies in IC values for kinase inhibition may arise from:
- Assay conditions : ATP concentration variations (e.g., 10 µM vs. 1 mM) affect competitive inhibition .
- Cell line variability : Differences in efflux pump expression (e.g., P-gp in MDR cancer cells) alter intracellular drug levels .
Q. What computational strategies predict the pharmacokinetic (PK) profile of this compound?
- In silico tools :
- Lipophilicity (LogP) : Calculated via Molinspiration or ACD/Labs Percepta. The trifluoromethyl group (if present) increases LogP, enhancing blood-brain barrier penetration .
- Metabolic stability : CYP450 metabolism is predicted using StarDrop or Schrödinger; the thiazole ring reduces susceptibility to oxidation .
- Toxicity : ProTox-II identifies hepatotoxicity risks based on structural alerts (e.g., nitro groups) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
